molecular formula C22H28N2O2S2 B12038253 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one CAS No. 611185-68-3

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one

Cat. No.: B12038253
CAS No.: 611185-68-3
M. Wt: 416.6 g/mol
InChI Key: AJZAAJKGCBRPAA-HNENSFHCSA-N
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Description

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes an indoline core, a heptyl side chain, and a thioxothiazolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-isobutyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
  • (Z)-propyl 2-(5-(1-heptyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

Uniqueness

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the isobutyl group and the thioxothiazolidinone moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

611185-68-3

Molecular Formula

C22H28N2O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N2O2S2/c1-4-5-6-7-10-13-23-17-12-9-8-11-16(17)18(20(23)25)19-21(26)24(14-15(2)3)22(27)28-19/h8-9,11-12,15H,4-7,10,13-14H2,1-3H3/b19-18-

InChI Key

AJZAAJKGCBRPAA-HNENSFHCSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O

Origin of Product

United States

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